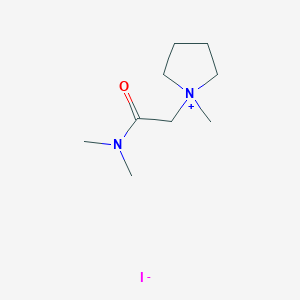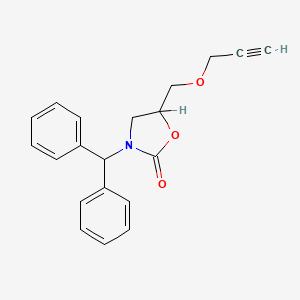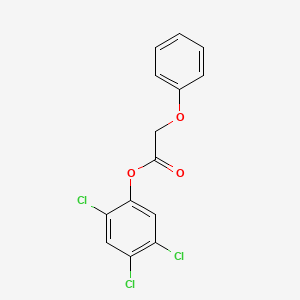
2,4,5-Trichlorophenyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl phenoxyacetate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring. This compound is often studied for its herbicidal properties and its role in the synthesis of other chemical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl phenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with phenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester linkage. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Temperature control and the use of catalysts can also play a significant role in enhancing the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trichlorophenyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenoxyacetates.
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and herbicides.
Biology: The compound is studied for its effects on plant growth and development, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to pest control and crop management.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl phenoxyacetate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors, triggering a cascade of events that result in the overproduction of ethylene and abscisic acid, leading to plant senescence and death.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
4-Chlorophenoxyacetic acid: A less chlorinated derivative with similar applications but lower toxicity.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness: 2,4,5-Trichlorophenyl phenoxyacetate is unique due to its high chlorination, which enhances its herbicidal potency but also increases its toxicity. This makes it more effective in certain applications but also raises environmental and health concerns.
Propriétés
Numéro CAS |
17859-53-9 |
|---|---|
Formule moléculaire |
C14H9Cl3O3 |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-12(17)13(7-11(10)16)20-14(18)8-19-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
JNTRIYGIZHNYBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


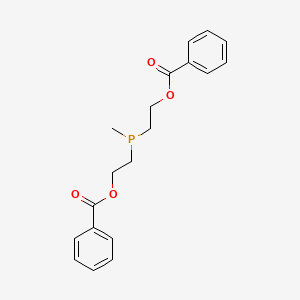

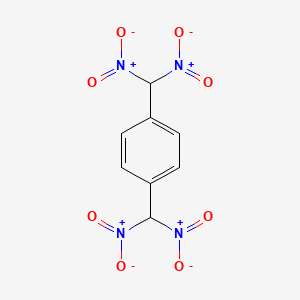
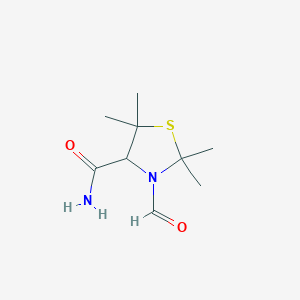
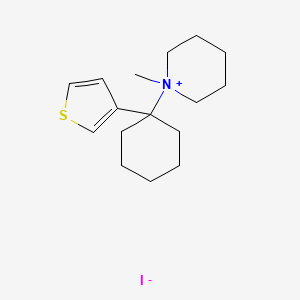

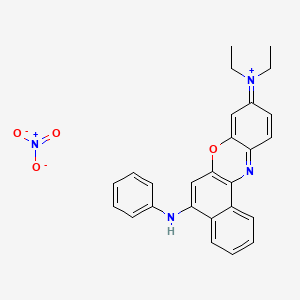
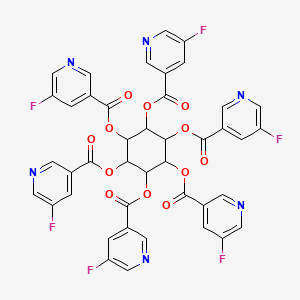


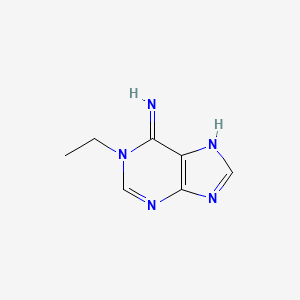
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
